molecular formula C13H14N2O B6142629 [4-(pyridin-2-ylmethoxy)phenyl]methanamine CAS No. 216144-62-6

[4-(pyridin-2-ylmethoxy)phenyl]methanamine

Cat. No. B6142629
CAS RN: 216144-62-6
M. Wt: 214.26 g/mol
InChI Key: MOGOVNPLJXJTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(pyridin-2-ylmethoxy)phenyl]methanamine”, also known as PMMA, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has an empirical formula of C12H12N2O and a molecular weight of 200.24 .


Molecular Structure Analysis

The compound has a SMILES string representation of Nc1ccc (OCc2ccccn2)cc1 . This indicates that the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms), connected by a methoxy group (an oxygen atom bonded to a methyl group).


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is non-combustible .

Scientific Research Applications

[4-(pyridin-2-ylmethoxy)phenyl]methanamine is widely used in a variety of scientific research applications, including drug discovery, drug development, and the study of enzyme reactions. It has been used in the study of enzyme inhibitors, as well as in the study of the effects of drugs on the human body. It is also used in the study of the effects of various chemicals on the environment. This compound has also been used in the study of the effects of various drugs on the immune system, as well as in the study of the effects of various drugs on the central nervous system.

Mechanism of Action

[4-(pyridin-2-ylmethoxy)phenyl]methanamine acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the amount of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, this compound can also act as an agonist of the NMDA receptor, which is responsible for the release of the neurotransmitter glutamate. By activating this receptor, this compound can increase the amount of glutamate in the brain, which can lead to improved learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as to increase the amount of acetylcholine and glutamate in the brain. It has also been shown to improve learning and memory in humans, as well as to reduce anxiety and depression. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

[4-(pyridin-2-ylmethoxy)phenyl]methanamine has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to inhibit the enzyme acetylcholinesterase, which can lead to improved cognitive function and memory. Additionally, this compound has been shown to increase the amount of glutamate in the brain, which can lead to improved learning and memory. However, this compound can also have some undesirable side effects, such as nausea, dizziness, and headaches. Additionally, this compound can be toxic in large doses, and should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for [4-(pyridin-2-ylmethoxy)phenyl]methanamine research. One potential direction is to further study its effects on the immune system, as well as to explore its potential uses in the treatment of autoimmune diseases. Additionally, further research could be done to explore its potential effects on the central nervous system, as well as its potential uses in the treatment of neurological disorders. Additionally, further research could be done to explore its potential effects on cancer cells, as well as its potential uses in the treatment of cancer. Finally, further research could be done to explore its potential uses in the treatment of drug addiction, as well as its potential effects on the brain’s reward system.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . The GHS07 pictogram (an exclamation mark) is used to denote this hazard class . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOVNPLJXJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4(pyridine-2-ylmethoxy)-benzonitrile described in Preparation Example 170 (1.2 g, 5.70 mmol) in tetrahydrofuran (30 mL) was added lithium aluminum hydride (0.22 g, 5.80 mmol), and the solution was stirred for 2 hours 30 minutes at room temperature. Ice water was added to the reaction solution, which was then stirred for 30 minutes. This mixture was filtered through Celite pad, and washed with ethyl acetate. The filtrate was partitioned, this organic layer was dried over anhydrous magnesium sulfate, then, concentrated, and the title compound (1.1 g, 5.13 mmol, 90%) was obtained.
Quantity
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[Compound]
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Example 170
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1.2 g
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0.22 g
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Ice water
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30 mL
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Yield
90%

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